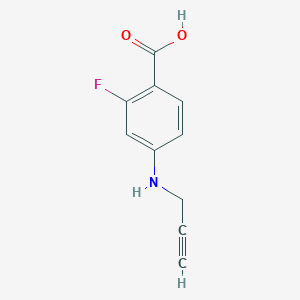
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called MAP4K4. This kinase is involved in various cellular processes such as inflammation, immune response, and metabolism. The inhibition of MAP4K4 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Mecanismo De Acción
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid is a selective inhibitor of MAP4K4, which is a member of the MAP kinase family. MAP4K4 is involved in various cellular processes, including inflammation, immune response, and metabolism. The inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid leads to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has been shown to have several biochemical and physiological effects in various preclinical models. In pancreatic cancer cells, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In obese mice, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid improves glucose tolerance and insulin sensitivity by activating the AMPK pathway in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has several advantages for lab experiments, including its selectivity for MAP4K4 and its ability to activate the AMPK pathway. However, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has some limitations, including its low solubility and stability, which may affect its efficacy in vivo.
List of
Direcciones Futuras
1. Further studies are needed to investigate the efficacy of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in various preclinical models of cancer, diabetes, and cardiovascular disorders.
2. The development of more potent and selective inhibitors of MAP4K4 may lead to improved therapeutic outcomes.
3. The identification of biomarkers of response to 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid may help to identify patients who are most likely to benefit from this therapy.
4. The combination of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid with other therapies may lead to improved therapeutic outcomes.
5. The investigation of the safety and toxicity of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in preclinical models is essential for its clinical development.
In conclusion, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid is a small molecule inhibitor of MAP4K4, which has shown promising results in various preclinical models of cancer, diabetes, and cardiovascular disorders. The inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid leads to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases. Further studies are needed to investigate the efficacy and safety of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in preclinical models and to identify biomarkers of response to this therapy.
Métodos De Síntesis
The synthesis of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluoro-4-iodobenzoic acid with propargylamine to form the corresponding amide. This intermediate is then treated with sodium hydride and propargyl bromide to form the final product, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has been extensively studied in various preclinical models and has shown promising results in the treatment of several diseases. In a study published in the journal Cell, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid was shown to inhibit the growth of pancreatic cancer cells both in vitro and in vivo. The study also demonstrated that the inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid led to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in cancer growth.
In another study published in the journal Nature, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid was shown to improve glucose tolerance and insulin sensitivity in obese mice. The study also demonstrated that the inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid led to the activation of the AMPK pathway in skeletal muscle, which is involved in glucose metabolism.
Propiedades
Número CAS |
173951-98-9 |
|---|---|
Nombre del producto |
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid |
Fórmula molecular |
C10H8FNO2 |
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
2-fluoro-4-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-2-5-12-7-3-4-8(10(13)14)9(11)6-7/h1,3-4,6,12H,5H2,(H,13,14) |
Clave InChI |
QJFAIJPVHRJWFZ-UHFFFAOYSA-N |
SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
SMILES canónico |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
Sinónimos |
Benzoic acid, 2-fluoro-4-(2-propynylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



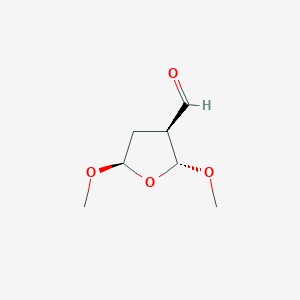
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)

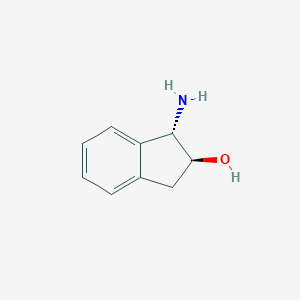


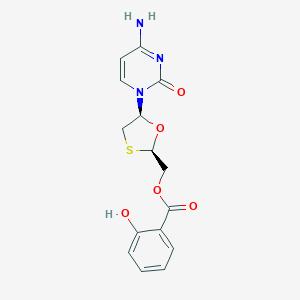
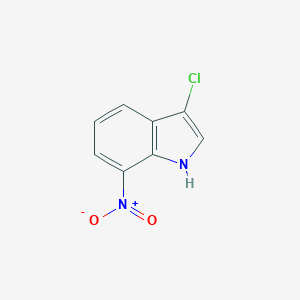
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
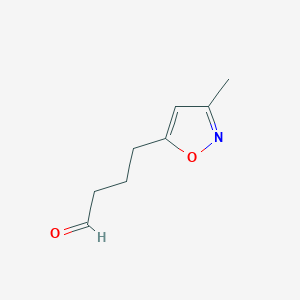



![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)